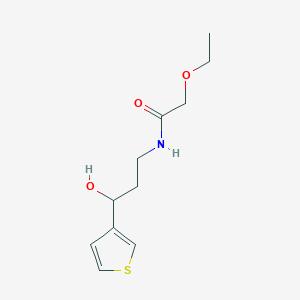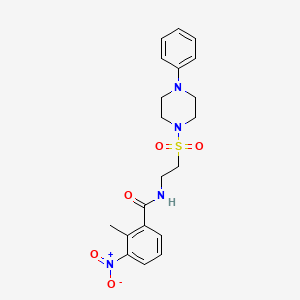![molecular formula C13H18N2O B2773737 [3-(Piperidine-1-carbonyl)phenyl]methanamine CAS No. 1016688-66-6](/img/structure/B2773737.png)
[3-(Piperidine-1-carbonyl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3-(Piperidine-1-carbonyl)phenyl]methanamine” is a chemical compound with the CAS Number: 1016688-66-6 . It has a molecular weight of 218.3 . The compound is typically stored at room temperature and is available in oil form .
Molecular Structure Analysis
The IUPAC Name for this compound is [3- (1-piperidinylcarbonyl)phenyl]methanamine . The InChI Code is 1S/C13H18N2O/c14-10-11-5-4-6-12 (9-11)13 (16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10,14H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“[3-(Piperidine-1-carbonyl)phenyl]methanamine” is an oil at room temperature . It has a molecular weight of 218.3 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.科学的研究の応用
Asymmetric Synthesis
Piperidine derivatives, such as those synthesized via asymmetric methods, play a critical role in the development of pharmaceuticals and complex organic molecules. One study describes the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, showcasing methodologies for creating stereochemically rich scaffolds, which are pivotal in drug design and synthesis (Froelich et al., 1996).
Analytical Characterization
Analytical techniques for characterizing psychoactive arylcyclohexylamines, which share structural motifs with piperidine derivatives, have been developed. These methods are crucial for identifying compounds in biological matrices, aiding forensic toxicology and pharmacokinetic studies (De Paoli et al., 2013).
Catalytic Applications
Research into the catalytic properties of piperidine-based compounds has led to advancements in organic synthesis. For instance, pincer palladacycles derived from piperidine analogs have shown promise in catalysis, underscoring the versatility of these compounds in facilitating chemical transformations (Roffe et al., 2016).
Neuroprotective Applications
Compounds combining piperidine structures with other bioactive molecules have been explored for their neuroprotective effects. For example, the combination of Quercetin and piperine demonstrated potent neuroprotective capabilities against neurotoxicity in rats, suggesting a therapeutic potential for neurodegenerative diseases (Singh et al., 2017).
Anticancer Research
Piperidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. This research contributes to the ongoing search for new anticancer agents, highlighting the importance of piperidine scaffolds in medicinal chemistry (Vinaya et al., 2011).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264) .
特性
IUPAC Name |
[3-(aminomethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-10-11-5-4-6-12(9-11)13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUHWQCMQXFLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

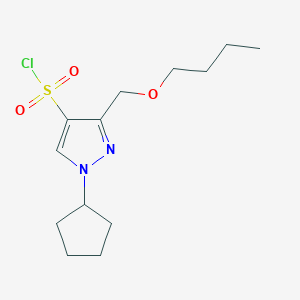

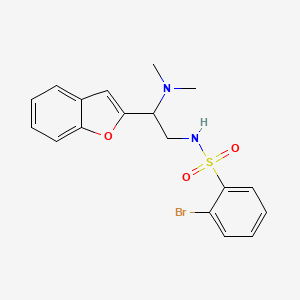
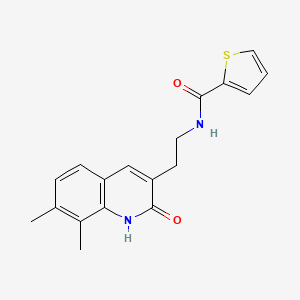
![1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2773661.png)
![1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole](/img/structure/B2773663.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2773667.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B2773668.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2773672.png)
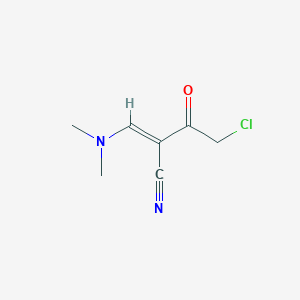
![N-(5-chloro-2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2773674.png)

